5-(Bromomethyl)pyridine-2-carbonitrile
Overview
Description
5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 5-position and a carbonitrile group at the 2-position. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound that has been used in the synthesis of various organic compounds
Mode of Action
It is known to be used in the synthesis of aza-terphenyl diamidine analogs , which suggests that it may interact with its targets through a chemical reaction to form new compounds.
Biochemical Pathways
It is used in the synthesis of pyridine-diketopyrrolopyrrole (pydpp), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells . This suggests that it may play a role in the electron transport pathway in these cells.
Result of Action
Its use in the synthesis of aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity , suggests that it may have a role in inhibiting the growth of protozoa.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 5-methylpyridine-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Major Products:
Scientific Research Applications
5-(Bromomethyl)pyridine-2-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the methyl group at the 5-position.
2-Bromomethylpyridine: Similar structure but lacks the carbonitrile group at the 2-position.
5-Methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom at the 5-position.
Uniqueness: 5-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Biological Activity
5-(Bromomethyl)pyridine-2-carbonitrile, a compound with the chemical formula CHBrN, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
This compound is synthesized through various methods, typically involving the bromination of pyridine derivatives. The compound possesses a bromomethyl group and a cyano group, which contribute to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibition:
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Salmonella typhi | 12 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
2. Antiviral Activity
The compound has shown promise in antiviral applications as well. In vitro studies have indicated that it can inhibit viral replication in certain models, particularly against Chlamydia species. The mechanism appears to involve disruption of the bacterial inclusion bodies within host cells, leading to reduced infection rates .
3. Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for cytotoxic activity against various cancer cell lines, including HeLa and MCF-7, with IC values indicating significant potency:
Cell Line | IC (µM) |
---|---|
HeLa | 15.1 |
MCF-7 | 18.6 |
This cytotoxicity suggests potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate apoptosis and cell cycle progression.
- Receptor Binding : There is evidence suggesting that it binds to various cellular receptors, potentially modulating their activity .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- Chlamydia Inhibition Study : A study demonstrated that treatment with this compound led to a significant reduction in chlamydial inclusions in HEp-2 cells compared to untreated controls, indicating its potential as a therapeutic agent against Chlamydia infections .
- Cytotoxicity Assessment : In a comparative study of various pyridine derivatives, this compound exhibited superior cytotoxic effects against cancer cell lines compared to standard chemotherapeutics .
Properties
IUPAC Name |
5-(bromomethyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPVNICICSNYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620236 | |
Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308846-06-2 | |
Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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